molecular formula C11H18NO3P B14448080 Diethyl N-(2-methylphenyl)phosphoramidate CAS No. 78504-35-5

Diethyl N-(2-methylphenyl)phosphoramidate

Cat. No.: B14448080
CAS No.: 78504-35-5
M. Wt: 243.24 g/mol
InChI Key: PJGXRQVGCGHZPY-UHFFFAOYSA-N
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Description

Diethyl N-(2-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group

Preparation Methods

The synthesis of Diethyl N-(2-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 2-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield.

Chemical Reactions Analysis

Diethyl N-(2-methylphenyl)phosphoramidate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diethyl N-(2-methylphenyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl N-(2-methylphenyl)phosphoramidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Diethyl N-(2-methylphenyl)phosphoramidate can be compared with other similar compounds such as diethyl phosphoramidate and diethyl N-phenylphosphoramidate. While these compounds share similar structural features, this compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity .

Similar compounds include:

  • Diethyl phosphoramidate
  • Diethyl N-phenylphosphoramidate
  • Diethyl N-(4-methylphenyl)phosphoramidate

These compounds differ in their substituents on the phosphoramidate group, leading to variations in their chemical behavior and applications.

Properties

CAS No.

78504-35-5

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

N-diethoxyphosphoryl-2-methylaniline

InChI

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,12,13)

InChI Key

PJGXRQVGCGHZPY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC=CC=C1C)OCC

Origin of Product

United States

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